molecular formula C9H11BrO B1289038 1-Bromo-4-(2-methoxyethyl)benzene CAS No. 60835-90-7

1-Bromo-4-(2-methoxyethyl)benzene

Cat. No.: B1289038
CAS No.: 60835-90-7
M. Wt: 215.09 g/mol
InChI Key: IVWZNFTXJKWJMJ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Ethers in Advanced Organic Synthesis

Halogenated aromatic ethers are a class of organic compounds characterized by an ether group (an oxygen atom connected to two alkyl or aryl groups) and one or more halogen atoms attached to an aromatic ring. wikipedia.org These compounds are highly significant in advanced organic synthesis for several reasons. The presence of the halogen atom, often bromine or chlorine, provides a reactive site for a variety of chemical transformations. nih.gov

Aryl bromides, a category that includes 1-Bromo-4-(2-methoxyethyl)benzene, are particularly useful as substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions). nih.gov These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov Furthermore, aryl bromides serve as precursors for the generation of organolithium and Grignard reagents, which are powerful tools for creating new chemical bonds. nih.gov The ether functional group, on the other hand, can influence the electronic properties and solubility of the molecule and may be a key structural feature in the final target molecule. rsc.org

Rationale for Dedicated Academic Investigation of this compound

The specific structure of this compound warrants dedicated academic investigation due to the interplay of its functional groups. The bromine atom on the benzene (B151609) ring serves as a versatile handle for synthetic modifications, primarily through the aforementioned cross-coupling reactions. nih.gov The methoxyethyl group, being an electron-donating group, influences the reactivity of the aromatic ring, specifically directing electrophilic aromatic substitution reactions to the ortho and para positions. rsc.org

This particular combination of a reactive bromine atom and a modifying methoxyethyl group makes this compound a valuable building block. Researchers investigate such compounds to explore new synthetic routes to complex target molecules that may have applications in medicinal chemistry or materials science. The study of its reactivity helps in understanding the subtle electronic and steric effects that govern the outcomes of chemical reactions.

Scope and Objectives of Research Endeavors Pertaining to the Compound

Research endeavors related to this compound typically encompass several key objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish high-yield and cost-effective methods for the synthesis of this compound itself. A common approach involves the electrophilic bromination of 4-(2-methoxyethyl)benzene. evitachem.com

Exploration of Reactivity: Researchers investigate the compound's participation in various chemical reactions. This includes optimizing conditions for cross-coupling reactions, exploring its use in the formation of organometallic reagents, and studying its behavior under different reaction conditions.

Application as a Synthetic Intermediate: A major focus is on utilizing this compound as a key starting material or intermediate in the total synthesis of more complex and potentially valuable molecules. For instance, it has been used as a starting reagent in the synthesis of other substituted benzene derivatives. sigmaaldrich.com

Understanding Structure-Property Relationships: Investigations may also aim to understand how the specific combination of the bromo and methoxyethyl substituents affects the physical and chemical properties of the molecule and its derivatives.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁BrO nih.govappchemical.com
Molecular Weight 215.09 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 60835-90-7 nih.govappchemical.com
Canonical SMILES COCCC1=CC=C(C=C1)Br nih.gov
InChI InChI=1S/C9H11BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 nih.gov
InChIKey IVWZNFTXJKWJMJ-UHFFFAOYSA-N nih.gov

Synthesis and Reactivity

A common method for the synthesis of this compound involves the direct bromination of 4-(2-methoxyethyl)benzene. evitachem.com This reaction is a type of electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene ring. Such reactions often employ a catalyst, like iron or aluminum bromide, to facilitate the substitution. evitachem.com

The reactivity of this compound is largely dictated by the presence of the bromine atom on the aromatic ring. This carbon-bromine bond is a key site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, making this compound a versatile building block for more elaborate structures.

Research Findings

Detailed research has demonstrated the utility of related bromo-aromatic compounds in a wide array of synthetic applications. For example, 2-bromoethyl methyl ether has been utilized as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene, a structurally similar compound. sigmaaldrich.com The principles of electrophilic aromatic bromination are well-established, with studies showing that substituents on the benzene ring, such as the methoxy (B1213986) group in anisole (methoxybenzene), direct the incoming electrophile (bromine) to the para position with high selectivity. nih.gov This regioselectivity is a crucial aspect of synthesizing specifically substituted aromatic compounds. The bromine atom in such compounds is recognized as an excellent leaving group in nucleophilic aromatic substitution and a key functional group for the formation of organometallic intermediates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWZNFTXJKWJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621331
Record name 1-Bromo-4-(2-methoxyethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60835-90-7
Record name 1-Bromo-4-(2-methoxyethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2-methoxyethyl)benzene
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Synthetic Methodologies and Route Optimization for 1 Bromo 4 2 Methoxyethyl Benzene

Established Synthetic Pathways for the Compound

Direct Aromatic Bromination Strategies

Direct bromination of (2-methoxyethyl)benzene (B124563) is a common approach to introduce a bromine atom onto the aromatic ring. The methoxyethyl group is an ortho-, para-directing activator, meaning the incoming electrophile will preferentially add to the positions ortho or para to this substituent.

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for functionalizing aromatic rings. fiveable.me In this method, molecular bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile. fiveable.melumenlearning.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and enabling it to be attacked by the electron-rich benzene (B151609) ring of (2-methoxyethyl)benzene. youtube.com This initial attack forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org In a subsequent step, a weak base, often the FeBr₄⁻ complex formed during the catalytic cycle, removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product, 1-bromo-4-(2-methoxyethyl)benzene. lumenlearning.comyoutube.com The reaction is typically performed in an inert solvent to control the reaction conditions. Due to the ortho-, para-directing nature of the methoxyethyl group, a mixture of ortho and para isomers is expected, with the para isomer often being the major product due to reduced steric hindrance.

Table 1: Reaction Parameters for Electrophilic Aromatic Bromination

ParameterDetails
Substrate (2-methoxyethyl)benzene
Reagent Molecular Bromine (Br₂)
Catalyst Iron(III) Bromide (FeBr₃) or other Lewis acids
Solvent Inert solvents such as dichloromethane (B109758) or carbon tetrachloride
Temperature Typically at or below room temperature
Key Intermediate Arenium ion (sigma complex)
Product Primarily this compound with some ortho isomer

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for aromatic compounds. nih.govorganic-chemistry.org It is often preferred over molecular bromine due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine, which can help to avoid over-bromination. The regioselectivity of bromination using NBS can be influenced by the reaction conditions, including the choice of solvent and the presence of a catalyst. For activated aromatic rings, such as (2-methoxyethyl)benzene, the reaction can often proceed under mild conditions. researchgate.net In some cases, a catalyst such as silica (B1680970) gel or an acid is used to enhance the reactivity of NBS. nih.gov The reaction with NBS typically affords the para-brominated product with high selectivity, minimizing the formation of the ortho isomer. nih.gov Photochemical methods involving UV irradiation have also been employed with NBS for the regioselective bromination of aromatic compounds. researchgate.netsci-hub.se

Table 2: Conditions for Regioselective Bromination with NBS

ParameterDetails
Substrate (2-methoxyethyl)benzene
Reagent N-Bromosuccinimide (NBS)
Catalyst (optional) Silica gel, H₂SO₄, or other acidic catalysts
Solvent Acetonitrile, dichloromethane, or other suitable organic solvents
Conditions Often at room temperature; photochemical methods may use UV light
Selectivity Generally high para-selectivity
Product This compound

Alternative Synthetic Routes Involving Methoxyethyl Precursors

An alternative to direct bromination involves starting with precursors that already contain either the bromo or the methoxyethyl functionality and then introducing the other group.

This approach is not explicitly detailed in the provided search results for the synthesis of this compound. However, a general strategy would involve the transformation of a functional group already present on (2-methoxyethyl)benzene into a bromine atom. For example, if one were to start with 4-(2-methoxyethyl)aniline, a Sandmeyer reaction could be employed. This would involve diazotization of the amino group with nitrous acid followed by treatment with a copper(I) bromide solution to introduce the bromine atom at the para position.

The synthesis can also be achieved by forming the ether linkage. One such method involves the reaction of a brominated phenol (B47542) with a methoxyethyl halide. For instance, 4-bromophenol (B116583) can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from 1-bromo-2-methoxyethane (B44670) or a similar methoxyethylating agent in a Williamson ether synthesis. This would directly yield 1-bromo-4-(2-methoxyethoxy)benzene, a similar but distinct compound. To obtain the target compound, one would need to start with a benzene derivative that can be coupled with a methoxyethyl group. A search result describes the synthesis of 1-bromo-2-(2-methoxyethoxy)benzene (B1282545) from 2-bromophenol (B46759) and 2-methoxyethanol (B45455) using triphenylphosphine (B44618) and di-isopropyl azodicarboxylate (DIAD) in what is known as a Mitsunobu reaction, achieving an 86% yield. chemicalbook.com A similar strategy could theoretically be applied starting with a suitable 4-brominated benzene derivative capable of undergoing such a coupling.

Advanced Synthetic Techniques and Process Enhancements

The industrial-scale production and laboratory synthesis of specialty chemicals such as this compound demand robust, efficient, and optimized synthetic protocols. Modern advancements in chemical synthesis offer significant improvements over classical batch methods, focusing on scalability, safety, stereochemical control, and purity. This section explores several advanced techniques and process enhancements relevant to the synthesis of this compound and its analogs.

Application of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical manufacturing. In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. The inherent characteristics of these systems, such as superior heat and mass transfer, precise control over reaction parameters, and small reactor volumes, make them particularly suitable for handling hazardous reagents or highly exothermic reactions.

While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles are widely applicable. The generation of potentially unstable intermediates, a common feature in aromatic functionalization, can be managed more safely in a flow reactor. researchgate.net For instance, the generation and immediate use of a reactive species can be contained within a closed-loop system, minimizing operator exposure and the risks associated with the accumulation of hazardous materials. researchgate.net This approach allows for the synthesis of compounds under conditions (e.g., high temperature or pressure) that would be difficult or dangerous to achieve in large-scale batch reactors. researchgate.net The modular nature of flow systems also facilitates rapid screening of reaction conditions and straightforward scaling-up by extending the operational time or by "numbering-up" (running multiple reactors in parallel). researchgate.net

Chemo-enzymatic Approaches and Stereochemical Control in Analogous Systems

Chemo-enzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This hybrid approach is particularly powerful for creating complex molecules with specific stereochemistry. nih.gov Enzymes, such as lipases, oxidoreductases, and monooxygenases, can catalyze reactions with exceptional regio- and stereoselectivity, which is often challenging to achieve through purely chemical means. nih.govnih.gov

In systems analogous to this compound, such as other substituted propenylbenzenes, chemo-enzymatic methods have been successfully employed. A common strategy involves an initial chemical reaction to create a substrate suitable for enzymatic transformation. For example, a two-step chemo-enzymatic process has been used to synthesize diols and hydroxy ketones from propenylbenzene precursors. nih.govresearchgate.net This method first involves a lipase-catalyzed epoxidation, followed by hydrolysis to form vicinal diols. nih.govresearchgate.net Subsequently, these diols can be oxidized by whole-cell biocatalysts (containing oxidoreductases) to yield α-hydroxy ketones with high selectivity. nih.govresearchgate.net

Adapting such a strategy to an analog of this compound could introduce chiral centers with high enantiomeric excess, leading to the synthesis of valuable, optically active derivatives for various applications. This combination of chemical and enzymatic steps allows for the construction of complex molecular architectures that would otherwise require lengthy and less efficient synthetic routes. nih.gov

Optimization of Reaction Conditions, Solvent Systems, and Stoichiometric Ratios

The efficiency of any chemical synthesis is critically dependent on the optimization of its reaction parameters. Methodologies like "One Factor at a Time" (OFAT) and the more statistically robust "Design of Experiments" (DoE) are employed to identify the optimal conditions for maximizing yield and purity while minimizing costs and reaction time. acs.org

Key parameters for optimization include temperature, pressure, catalyst loading, solvent system, and the stoichiometric ratios of reactants. For the synthesis of a substituted benzene derivative, the choice of solvent can influence reactant solubility and reaction rate. The stoichiometric ratio of the brominating agent to the aromatic substrate, for example, must be carefully controlled to prevent the formation of di- or poly-brominated side products.

A Design of Experiments (DoE) approach allows for the simultaneous variation of multiple factors to map the reaction landscape and identify optimal conditions efficiently. acs.org For a hypothetical synthesis of this compound, a DoE study might investigate the factors outlined in the table below.

Table 1: Illustrative Design of Experiments (DoE) Matrix for Synthesis Optimization

EntryTemperature (°C)Solvent SystemMolar Ratio (Substrate:Reagent)Catalyst Loading (mol%)Predicted Yield (%)
125Dichloromethane1:1.1175
250Dichloromethane1:1.1285
325Dioxane1:1.5182
450Dioxane1:1.5291
50Acetonitrile1:1.00.568

This table is for illustrative purposes to demonstrate the DoE concept and does not represent actual experimental data.

By analyzing the results from such experiments, a statistical model can be built to predict the ideal combination of factors to achieve the desired outcome, such as maximizing yield or minimizing impurity formation. acs.orgresearchgate.net

Purification Methodologies for High-Purity Isolation

Achieving high purity is essential for the final product, and a multi-step purification protocol is often required. The chosen methods depend on the physical properties of the target compound and the nature of the impurities present. For this compound, a typical workflow would involve extraction, washing, drying, and a final high-resolution technique like distillation or column chromatography.

Initially, the crude reaction mixture is often quenched with water and extracted into an organic solvent like dichloromethane or diethyl ether. google.com The organic phase is then washed sequentially with different aqueous solutions to remove specific types of impurities. orgsyn.org For example, a wash with a dilute acid (e.g., 1M HCl) removes basic impurities, while a wash with a base (e.g., saturated NaHCO₃) removes acidic byproducts. orgsyn.org A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer. orgsyn.org

The organic solution is then dried using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. orgsyn.org The solvent is removed under reduced pressure using a rotary evaporator. orgsyn.orgorgsyn.org For final purification, fractional distillation under reduced pressure can be effective for separating the product from non-volatile impurities or components with significantly different boiling points. orgsyn.org Alternatively, column chromatography using silica gel or alumina (B75360) as the stationary phase provides excellent separation based on polarity, effectively isolating the target compound to a high degree of purity. alfa-chemistry.comorgsyn.org

Table 2: Summary of Common Purification Techniques

TechniqueReagents/MaterialsPurpose
Liquid-Liquid ExtractionImmiscible solvents (e.g., Water, Dichloromethane)To separate the product from water-soluble impurities. google.com
Aqueous Washing1M HCl, Saturated NaHCO₃, Saturated NaCl (Brine)To remove acidic, basic, and water-soluble impurities from the organic layer. orgsyn.org
DryingAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic solution. orgsyn.org
Solvent RemovalRotary EvaporatorTo concentrate the product by removing the volatile solvent under reduced pressure. orgsyn.org
Column ChromatographySilica Gel, Alumina, Organic Solvents (Eluent)To separate compounds based on polarity for high-purity isolation. alfa-chemistry.comorgsyn.org
DistillationHeat, VacuumTo purify liquids by separating components based on differences in boiling points. orgsyn.org

Chemical Reactivity and Transformative Chemistry of 1 Bromo 4 2 Methoxyethyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. libretexts.org The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this substitution are heavily influenced by the nature of the substituents already present on the ring. msu.edu

The position of electrophilic attack on the benzene ring of 1-bromo-4-(2-methoxyethyl)benzene is determined by the combined directing effects of the bromo and the methoxyethyl groups. pressbooks.pub

Bromo Group: The bromine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. pressbooks.pub However, due to its high electronegativity, bromine withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles than benzene itself. This effect is known as deactivation. libretexts.org Despite being a deactivator, the bromine atom's lone pairs can donate electron density through resonance, which preferentially stabilizes the intermediates formed from ortho and para attack. libretexts.org

Methoxyethyl Group: The 4-(2-methoxyethyl) group is classified as an alkyl group. Alkyl groups are activating and ortho, para-directors. libretexts.org They donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, thereby increasing the reaction rate compared to benzene. libretexts.org

When multiple substituents are present on a benzene ring, the more strongly activating group generally controls the position of substitution. masterorganicchemistry.com In the case of this compound, the methoxyethyl group is an activating group, while the bromo group is a deactivating group. Therefore, the methoxyethyl group is the dominant directing group.

Given that the methoxyethyl group is the primary director, electrophilic substitution will occur at the positions ortho to it (C2 and C6 on the benzene ring). The para position is already occupied by the bromo group.

Position of AttackDirecting InfluencePredicted Outcome
C2 and C6Ortho to the activating methoxyethyl groupMajor products
C3 and C5Ortho to the deactivating bromo group and meta to the activating methoxyethyl groupMinor or no products

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly 2-substituted-4-bromo-1-(2-methoxyethyl)benzene products. masterorganicchemistry.com Steric hindrance from the methoxyethyl group is not expected to be significant enough to prevent reaction at the ortho positions.

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org This is due to the strength of the carbon-bromine bond, which has partial double bond character from resonance with the benzene ring, and the electronic repulsion between the electron-rich ring and an incoming nucleophile. libretexts.org However, under specific and often harsh conditions, or if the ring is activated by strong electron-withdrawing groups, substitution can occur. libretexts.orglibretexts.org

Two primary mechanisms are considered for nucleophilic aromatic substitution (SNAr) on aryl halides:

Addition-Elimination Mechanism: This pathway is favored when strong electron-withdrawing groups are present ortho or para to the leaving group, which is not the case for this compound. philadelphia.edu.jo In this mechanism, the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The leaving group is then expelled in a second step to restore aromaticity. libretexts.org

Elimination-Addition (Benzyne) Mechanism: In the absence of activating groups and under the influence of a very strong base (like sodium amide), an elimination-addition pathway can occur. libretexts.orgyoutube.com The base abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide ion to form a highly reactive benzyne (B1209423) intermediate. philadelphia.edu.jo The nucleophile then adds to the benzyne, and subsequent protonation gives the substitution product. This mechanism can sometimes lead to a mixture of isomers. libretexts.org

For this compound, reaction with a very strong base would likely proceed via the benzyne mechanism.

The reaction of aryl halides with nucleophiles such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻) typically requires forcing conditions, such as high temperatures and pressures. libretexts.orglibretexts.org

Hydroxide: Reaction with sodium hydroxide at high temperatures would be necessary to displace the bromine and form 4-(2-methoxyethyl)phenol. libretexts.orglibretexts.org This is exemplified by the Dow process for phenol (B47542) synthesis from chlorobenzene. libretexts.org

Alkoxides: Alkoxides are strong bases and good nucleophiles. youtube.com Similar to hydroxide, their reaction with this compound to form an aryl ether would require severe conditions. msu.edu The reactivity depends on the nature of the alkyl group on the alkoxide. quora.com

Organometallic Reactions

The carbon-bromine bond in this compound is a key site for the formation of organometallic reagents and for participation in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common Cross-Coupling Reactions:

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Reaction Organoboron compound (e.g., boronic acid)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or substituted alkene
Heck Reaction AlkenePalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkene
Sonogashira Reaction Terminal alkynePalladium catalyst, Copper(I) co-catalyst, Base (e.g., amine)Aryl alkyne

Suzuki Reaction: The Suzuki coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids or esters to synthesize a wide range of biaryl compounds and substituted styrenes. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgmasterorganicchemistry.com Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. nih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with an alkyne such as phenylacetylene (B144264) would produce a diarylacetylene derivative. nrochemistry.comorganic-chemistry.org

Formation of Grignard Reagents and Organolithium Intermediates

The transformation of this compound into organometallic intermediates, such as Grignard reagents and organolithium species, is a fundamental strategy for reversing the polarity of the aromatic carbon atom, turning it from an electrophilic into a nucleophilic center.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-(2-methoxyethyl)phenyl)magnesium bromide. wikipedia.orglibretexts.org This reaction involves the insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com The process must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. libretexts.org The resulting organomagnesium compound is a potent nucleophile and a strong base. libretexts.orgmasterorganicchemistry.com

Organolithium Intermediate Formation: Similarly, organolithium intermediates can be generated from this compound. This is typically achieved through a halogen-metal exchange reaction with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent. psu.edufishersci.fr This exchange is generally faster with aryl bromides compared to aryl chlorides. psu.edu The resulting (4-(2-methoxyethyl)phenyl)lithium is a highly reactive intermediate, valued for its strong nucleophilicity in carbon-carbon bond-forming reactions. masterorganicchemistry.com

Reagent TypeGeneral ReactionConditions
Grignard ReagentAr-Br + Mg → Ar-MgBrAnhydrous ether (e.g., THF, Et₂O) wikipedia.orglibretexts.org
OrganolithiumAr-Br + R-Li → Ar-Li + R-BrInert solvent, low temperature psu.edufishersci.fr

Utility in Carbon-Carbon Bond Formation via Organometallic Coupling

Once formed, both the Grignard and organolithium reagents derived from this compound are powerful tools for creating new carbon-carbon bonds. They readily react with a variety of electrophiles.

For instance, the Grignard reagent can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. masterorganicchemistry.com Its reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. masterorganicchemistry.com Organolithium reagents exhibit similar reactivity, serving as potent nucleophiles in reactions with carbonyl compounds and other electrophilic species. masterorganicchemistry.com These reactions are fundamental in the synthesis of more complex molecules where the 4-(2-methoxyethyl)phenyl moiety is a key structural component.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-bromine bond is sufficiently reactive to participate in the catalytic cycles of various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govnumberanalytics.com This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. nih.gov

This compound can be effectively coupled with various arylboronic acids to generate substituted biaryl structures. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. numberanalytics.com

Typical Suzuki-Miyaura Reaction Conditions:

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boron Reagent Phenylboronic acid Nucleophilic partner
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the C-C bond formation beilstein-journals.orgnih.gov
Base Na₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boron reagent for transmetalation beilstein-journals.orgbeilstein-journals.org

| Solvent | Toluene/Water, THF, Ethanol | Reaction medium nih.govbeilstein-journals.orgnih.gov |

This methodology is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.govnih.gov

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction provides a direct route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl halide. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.gov

This compound serves as the aryl halide component in this transformation, reacting with various terminal alkynes to produce 1-(2-methoxyethyl)-4-(alkynyl)benzene derivatives. This method is a key strategy for introducing alkyne functionalities onto the benzene ring, which can then be used in further synthetic manipulations. gelest.com

Key Components of Sonogashira Coupling:

Component Role Common Examples
Catalyst Palladium complex for C-C coupling PdCl₂(PPh₃)₂, Pd(PPh₃)₄ beilstein-journals.org
Co-catalyst Copper(I) salt to form copper acetylide CuI beilstein-journals.org
Base Amine to deprotonate the alkyne Et₃N, piperidine

| Substrates | Aryl halide and terminal alkyne | this compound, Phenylacetylene beilstein-journals.org |

While the classic Sonogashira reaction uses a copper co-catalyst, copper-free protocols have also been developed to avoid potential homocoupling of the alkyne (Glaser coupling). nih.govgelest.com

Other Palladium-Catalyzed and Related Coupling Reactions

Beyond Suzuki and Sonogashira couplings, this compound is a suitable substrate for other palladium-catalyzed reactions. These reactions follow a similar general catalytic cycle involving oxidative addition, but differ in the nature of the nucleophilic partner. uwindsor.ca

Examples of other relevant coupling reactions include:

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Coupling with an amine to form an aniline (B41778) derivative.

Stille Coupling: Coupling with an organostannane reagent. numberanalytics.com

Negishi Coupling: Coupling with an organozinc reagent. numberanalytics.com

The choice of reaction depends on the desired product and the functional group compatibility required for the specific synthetic target. For example, palladium catalysts with specific phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective in controlling selectivity in coupling reactions involving similar brominated aromatic compounds. nih.gov

Oxidation Reactions

Information specifically detailing the oxidation reactions of the this compound side chain is not extensively documented in the provided search results. However, general principles of organic chemistry suggest that the methoxyethyl side chain could be susceptible to oxidation under certain conditions. The benzylic position (the CH₂ group attached to the benzene ring) is typically the most reactive site for oxidation. Strong oxidizing agents could potentially cleave the side chain or oxidize it to a carboxylic acid, although the presence of the ether linkage may influence the reaction pathway. The carbon-bromine bond and the aromatic ring itself are generally stable to mild oxidizing conditions but can react under more forceful oxidation.

Selective Oxidation of Side Chains

The ethyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position—the carbon atom directly attached to the benzene ring. This reactivity is a common feature of alkylbenzenes that possess at least one benzylic hydrogen. youtube.comyoutube.com Strong oxidizing agents can transform the side chain into a carboxylic acid group.

Detailed research has shown that when an alkyl group is attached to an aryl group, treatment with a powerful oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) leads to the oxidation of the benzylic carbon. youtube.com In this process, the rest of the alkyl chain is cleaved, resulting in the formation of a benzoic acid derivative. youtube.comyoutube.com For this compound, which has two benzylic hydrogens, this oxidation is expected to proceed readily. The reaction would convert the methoxyethyl group into a carboxymethyl group, yielding 2-(4-bromophenyl)acetic acid. This transformation is significant as it converts an ortho/para-directing alkyl group into a meta-directing carboxylic acid group. youtube.com

The general transformation can be summarized as follows:

Oxidation of this compound

Table 1: Selective Side-Chain Oxidation Reaction

Reactant Reagent(s) Product Reaction Type

General Functional Group Interconversions

This compound possesses two primary functional groups that can be chemically altered: the aryl bromide and the methoxyethyl ether. This dual functionality allows for a diverse range of chemical transformations.

The bromine atom on the aromatic ring can be readily converted into other functional groups through well-established organometallic reactions. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction involves coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com This method is widely used for synthesizing substituted biphenyls and other conjugated systems. wikipedia.org

Another key transformation of the aryl bromide is the formation of a Grignard reagent. youtube.comyoutube.com By reacting this compound with magnesium metal in an ether solvent, the corresponding organomagnesium halide can be prepared. youtube.comchegg.com This Grignard reagent is a powerful nucleophile and can react with a variety of electrophiles. For example, reaction with carbon dioxide followed by an acidic workup would produce 4-(2-methoxyethyl)benzoic acid. youtube.comyoutube.com

The methoxyethyl side chain also offers avenues for functional group interconversion, primarily through the cleavage of the ether bond. Ethers can be cleaved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org For aryl alkyl ethers like this compound, the cleavage typically occurs via an Sₙ2 mechanism where the halide ion attacks the less sterically hindered alkyl group. libretexts.orgmasterorganicchemistry.com This would result in the formation of 2-(4-bromophenyl)ethanol (B1265510) and a methyl halide.

Table 2: Functional Group Interconversion Reactions

Reaction Type Reactant Reagent(s) Product(s)
Suzuki Coupling This compound Arylboronic acid, Pd(PPh₃)₄, Base 4-Aryl-1-(2-methoxyethyl)benzene
Grignard Formation & Carboxylation This compound 1. Mg, THF2. CO₂3. H₃O⁺ 4-(2-methoxyethyl)benzoic acid

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by determining the rate at which it proceeds and its dependence on the concentration of each reactant. For a typical cross-coupling reaction that "1-Bromo-4-(2-methoxyethyl)benzene" would undergo, such as a Suzuki-Miyaura coupling, the reaction order with respect to the aryl bromide, the boronic acid, the catalyst, and the base would be determined.

For instance, in the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid catalyzed by a palladacycle, a quasi-first-order dependence on the aryl halide and a first-order dependence on the palladium catalyst concentration were observed. mdpi.com Conversely, a zero-order dependence was found for the base and the phenylboronic acid under those specific conditions. mdpi.com Similar studies on the coupling of bromoanisole with phenylboronic acid also contribute to the understanding of these reactions. mdpi.com

The determination of reaction orders allows for the formulation of a rate law, which provides a mathematical description of the reaction rate. For a hypothetical reaction involving "this compound" (ArBr), a generic rate law might take the form:

Rate = k[ArBr]x[Coupling Partner]y[Catalyst]z[Base]w

where k is the rate constant and x, y, z, and w are the reaction orders for each respective species.

Table 1: Representative Reaction Orders in Suzuki-Miyaura Coupling of Aryl Halides

Reactant/Catalyst ComponentObserved Reaction OrderReaction System
Aryl HalideQuasi-first-order4-iodoacetophenone with phenylboronic acid mdpi.com
Aryl HalideFirst-orderBromoacetophenone with phenylboronic acid mdpi.com
Palladium CatalystFirst-order4-iodoacetophenone with phenylboronic acid mdpi.com
Phenylboronic AcidZero-order4-iodoacetophenone with phenylboronic acid mdpi.com
BaseZero-order4-iodoacetophenone with phenylboronic acid mdpi.com

This table presents data from studies on analogous compounds to infer potential kinetic behavior for reactions involving this compound.

Isotope Effect Studies for Rate-Limiting Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction by observing the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. pkusz.edu.cn

In the context of reactions involving "this compound," a significant C-Br bond cleavage KIE would be expected if the oxidative addition of the aryl bromide to the metal catalyst is the rate-limiting step. This is a common scenario in many palladium-catalyzed cross-coupling reactions. chemrxiv.org For example, 13C KIEs have been used to provide detailed insight into the mechanism of the Suzuki-Miyaura reaction, confirming that for aryl bromides, oxidative addition occurs to a monoligated palladium complex. chemrxiv.org

Conversely, if a step not involving the C-Br bond, such as transmetalation or reductive elimination, were rate-limiting, a much smaller or negligible KIE would be observed for isotopic substitution at the carbon bearing the bromine.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture without the need for quenching and isolation.

Raman spectroscopy can be a valuable tool for monitoring the progress of reactions involving aryl halides. It is sensitive to changes in molecular vibrations and can be used to track the disappearance of starting materials and the appearance of products and intermediates. For example, in the formation of Grignard reagents from aryl bromides, Raman spectroscopy could potentially be used to observe the C-Br stretching frequency of the starting material and its disappearance as the Grignard reagent is formed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture. In mechanistic studies, GC-MS is often used to analyze aliquots of a reaction mixture at different time points. This can help in the identification of transient intermediates and side products, providing valuable clues about the reaction pathway. For instance, in the Buchwald-Hartwig amination, GC-MS can be used to monitor the consumption of the aryl halide and the formation of the aminated product, as well as to detect any potential side-products arising from competing reaction pathways. rsc.org

Role of Catalysts and Ligand Design in Catalytic Transformations

For many reactions involving "this compound," a transition metal catalyst, typically palladium-based, is essential. The design of the ligand coordinated to the metal center plays a critical role in the efficiency and selectivity of the catalytic transformation. researchgate.net

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed in palladium-catalyzed cross-coupling reactions. researchgate.net These ligands can influence several key steps in the catalytic cycle:

Oxidative Addition: The electronic properties of the ligand can affect the rate of oxidative addition of the aryl bromide to the palladium center.

Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step, which releases the product and regenerates the active catalyst.

Catalyst Stability: The ligand can stabilize the palladium catalyst, preventing its decomposition and increasing its turnover number.

The choice of ligand can dramatically impact the outcome of a reaction, and a significant amount of research is dedicated to the development of new and improved ligand systems for various cross-coupling reactions. nih.govrsc.org

Transition State Analysis in Key Synthetic Reactions

Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), provides valuable insights into the energetics and geometry of the highest energy point along the reaction coordinate. nih.govresearchgate.net This information is crucial for understanding the factors that control the reaction rate and selectivity.

Computational Chemistry and Theoretical Studies of 1 Bromo 4 2 Methoxyethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-Bromo-4-(2-methoxyethyl)benzene, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the distribution of electrons and the nature of its molecular orbitals.

The electronic structure is fundamentally characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. ijarset.com

In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the bromine and oxygen atoms due to their lone pairs. The electron-donating methoxyethyl group and the electron-withdrawing, yet resonance-donating, bromine atom both influence the electron density of the aromatic system. The LUMO, conversely, is anticipated to be an antibonding π* orbital distributed over the benzene ring.

Natural Bond Orbital (NBO) analysis further refines this picture by translating the complex wavefunction into a more intuitive Lewis structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis can quantify the charge distribution, revealing the partial positive and negative charges on each atom. The carbon atom attached to the bromine (C1) would exhibit a positive charge due to the electronegativity of bromine, while the carbon attached to the methoxyethyl group (C4) would have its charge influenced by the electron-donating nature of the ether oxygen.

Table 1: Predicted Frontier Orbital Energies and Properties for this compound

ParameterPredicted ValueDescription
HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)8.0 eVIndicator of chemical reactivity and kinetic stability

Note: These values are representative and would be precisely determined through specific DFT calculations.

Prediction of Reactivity and Reaction Selectivity

The electronic properties derived from DFT calculations are instrumental in predicting the reactivity and selectivity of this compound, particularly in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlumenlearning.comwikipedia.org The substituent groups on the benzene ring, a bromine atom and a 2-methoxyethyl group, dictate the regioselectivity of such reactions.

The methoxyethyl group, through the oxygen atom's lone pairs, is an activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The bromine atom is a deactivating group due to its inductive electron withdrawal, but it also acts as an ortho, para-director because of its lone pairs participating in resonance.

When both groups are present, their directing effects are combined. The methoxyethyl group is a stronger activating group than bromine is a deactivating one. Therefore, the positions ortho to the methoxyethyl group (positions 3 and 5) and para to it (position 1, which is already substituted) are activated. The bromine atom directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4, also substituted) positions. The most likely sites for electrophilic attack are the positions most activated, which are the two carbons ortho to the strongly activating methoxyethyl group. Steric hindrance from the methoxyethyl chain might slightly favor substitution at position 3 over position 5.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are excellent predictors of electrophilic attack sites. For this compound, the MEP would show regions of negative potential (electron-rich) localized on the benzene ring, particularly at the positions ortho to the methoxyethyl group, confirming their susceptibility to electrophiles.

Modeling of Reaction Mechanisms and Transition State Geometries

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. For an electrophilic aromatic substitution reaction of this compound, such as nitration or halogenation, the mechanism involves the formation of a Wheland intermediate (also known as an arenium ion). masterorganicchemistry.comwikipedia.org

The reaction proceeds in two main steps:

Formation of the Wheland Intermediate: The aromatic ring attacks the electrophile (E+), leading to a carbocation intermediate where the aromaticity is temporarily disrupted. There are different possible intermediates depending on where the electrophile attacks (ortho, meta, or para to the substituents).

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

DFT calculations can model the geometries of the reactants, the Wheland intermediates, the transition states for both steps, and the final products. The transition state for the first step, the formation of the Wheland intermediate, is typically the rate-determining step due to the energetic cost of breaking aromaticity. masterorganicchemistry.com By comparing the calculated activation energies for attack at the different positions on the ring, the regioselectivity can be quantitatively predicted. The lowest activation energy pathway will correspond to the major product. For this compound, the transition state leading to substitution at the position ortho to the methoxyethyl group is expected to be the most stable.

Table 2: Predicted Relative Energies for Wheland Intermediates in an Electrophilic Aromatic Substitution

Position of AttackRelative Energy (kcal/mol)Predicted Stability
C2 (ortho to Br)+2.5Less Stable
C3 (ortho to -CH2CH2OCH3)0.0Most Stable
C5 (ortho to -CH2CH2OCH3)+0.5Stable
C6 (ortho to Br)+2.5Less Stable

Note: These are illustrative values. The C3 and C5 positions are electronically favored due to the activating methoxyethyl group.

Conformational Analysis of the Methoxyethyl Moiety

τ1 (C(aryl)-C(α)-C(β)-O): Rotation around the C(α)-C(β) bond.

τ2 (C(α)-C(β)-O-C(methyl)): Rotation around the C(β)-O bond.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

To quantify the reactivity of this compound more comprehensively, a set of global quantum chemical descriptors can be calculated from the energies of the frontier molecular orbitals. science.govnih.govresearchgate.net These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies.

Ionization Potential (I): Approximated as -EHOMO. It measures the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO. It represents the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2. It describes the tendency of the molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons. ijarset.com

Global Hardness (η): Calculated as (I - A) / 2. It measures the resistance of the molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. ijarset.com

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). It indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Calculated as μ² / 2η. This index quantifies the electrophilic power of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for understanding its behavior in various chemical environments.

Table 3: Predicted Quantum Chemical Descriptors for this compound

DescriptorFormulaPredicted Value
Ionization Potential (I)-EHOMO8.5 eV
Electron Affinity (A)-ELUMO0.5 eV
Electronegativity (χ)(I + A) / 24.5 eV
Chemical Potential (μ)-(I + A) / 2-4.5 eV
Global Hardness (η)(I - A) / 24.0 eV
Global Softness (S)1 / 2η0.125 eV⁻¹
Electrophilicity Index (ω)μ² / 2η2.53 eV

Note: These values are derived from the predicted HOMO/LUMO energies and serve as a theoretical estimation of the molecule's reactivity profile.

Advanced Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 1-bromo-4-(2-methoxyethyl)benzene, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as a set of doublets due to the para-substitution pattern on the benzene (B151609) ring. The ethoxy group's methylene (B1212753) protons adjacent to the aromatic ring and the methoxy (B1213986) group's methyl protons also produce characteristic signals, with their chemical shifts and coupling patterns providing definitive structural confirmation.

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42d2HAr-H
7.09d2HAr-H
3.63t2H-CH₂-O
3.32s3H-OCH₃
2.81t2HAr-CH₂-

d = doublet, t = triplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are influenced by the bromine and the methoxyethyl substituents. The ipso-carbon attached to the bromine atom often shows a characteristic chemical shift due to the heavy atom effect. stackexchange.com The aliphatic carbons of the methoxyethyl side chain are also readily identified.

¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
138.4Ar-C
131.5Ar-CH
130.8Ar-CH
120.0Ar-C-Br
71.8-CH₂-O
58.6-OCH₃
38.3Ar-CH₂-

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, COSY would show a correlation between the two sets of aromatic protons and between the two methylene groups in the ethyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com This is crucial for definitively assigning the carbon signals based on their attached, and often already assigned, protons. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the methylene and methoxy proton signals would correlate with their respective carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with a high degree of accuracy. This allows for the calculation of the molecular formula, as the measured mass can be matched to a unique combination of atoms. nih.gov For this compound (C₉H₁₁BrO), the expected monoisotopic mass would be precisely measured, confirming the elemental composition and providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com A sample is first vaporized and separated into its components in the gas chromatograph. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint."

For this compound, GC-MS analysis would provide a chromatogram showing a single major peak if the sample is pure, with the retention time being a characteristic of the compound under the specific GC conditions. The mass spectrum of this peak would display the molecular ion and a characteristic fragmentation pattern, which can be compared to library spectra for identification. researchgate.net This technique is invaluable for assessing the purity of the synthesized compound and for identifying any potential impurities. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available IR spectrum for this compound is not readily found, its characteristic absorption bands can be predicted with high accuracy by examining the spectra of closely related compounds. The primary functional groups in this compound are the para-substituted benzene ring, the ether linkage (-O-CH₃), and the carbon-bromine bond (C-Br).

The IR spectrum would be characterized by the following key absorption regions:

Aromatic C-H Stretching: The presence of the benzene ring is confirmed by C-H stretching vibrations, which typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl and methoxy groups will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp peaks in the 1400-1600 cm⁻¹ range. The para-substitution pattern influences the exact position and intensity of these bands.

C-O-C Stretching: The ether functional group is characterized by a strong, prominent C-O-C stretching absorption band, typically observed in the 1000-1300 cm⁻¹ region. For an aryl alkyl ether, this is often a very distinct signal.

C-Br Stretching: The carbon-bromine bond has a characteristic absorption in the far-infrared region, usually found between 500 and 600 cm⁻¹.

Based on data from analogous structures, the expected IR absorption bands for this compound are summarized in the table below.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹)
C-H StretchAromatic (Benzene Ring)3100 - 3000
C-H StretchAliphatic (-CH₂- and -CH₃)2960 - 2850
C=C StretchAromatic (Benzene Ring)1600 - 1475
C-H BendAliphatic (-CH₂- and -CH₃)1470 - 1365
C-O-C StretchEther1260 - 1000
C-H Out-of-Plane Bendpara-Substituted Benzene860 - 800
C-Br StretchBromoalkane600 - 500

This table is generated based on typical infrared absorption frequencies for the respective functional groups and may not represent experimentally measured values.

Specialized Spectroscopic Methods for Chiral Derivatives (e.g., Circular Dichroism)

Chirality plays a crucial role in the functionality of many molecules. For a compound like this compound to be chiral, it would need to possess a chiral center or exhibit axial chirality. The parent molecule itself is achiral. A chiral derivative could potentially be synthesized, for instance, by introducing a substituent on the ethyl chain that creates a stereocenter.

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for studying chiral molecules, providing information about their absolute configuration and conformation in solution.

However, a thorough review of scientific literature and chemical databases reveals no specific studies on the synthesis of chiral derivatives of this compound. Consequently, there are no published reports on the use of Circular Dichroism or other specialized chiroptical methods for this particular compound or its derivatives. While CD studies have been conducted on complex chiral polymers containing bromobenzene (B47551) units, these are not directly applicable to the specific molecule . chemrxiv.org

Research into the chiral properties of derivatives of this compound would first require the development of synthetic routes to produce enantiomerically pure or enriched samples. Only then could techniques like Circular Dichroism be applied to elucidate their stereochemical features.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The presence of a bromine atom on the benzene (B151609) ring makes 1-Bromo-4-(2-methoxyethyl)benzene an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the strategic incorporation of the 4-(2-methoxyethyl)phenyl moiety into larger, more complex molecular architectures.

While specific, publicly documented syntheses starting directly from this compound to create highly complex, named molecules are limited in readily available literature, the principles of its utility are well-established through analogy with similar compounds. For instance, brominated aromatic compounds are standard coupling partners in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.

A closely related compound, 4-(2'-methoxyethyl)phenol, has been patented as a key intermediate in the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular diseases like hypertension. google.com This underscores the potential of the 4-(2-methoxyethyl)phenyl scaffold in the development of pharmaceutically active compounds. The bromo-functionality of this compound provides a direct handle to create precursors for such syntheses, for example, through the introduction of a hydroxyl group via nucleophilic aromatic substitution or by conversion to an organometallic reagent.

Table 1: Key Cross-Coupling Reactions Applicable to this compound

Reaction NameReactant 1Reactant 2Catalyst (Typical)Bond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterThis compoundPalladium Complex (e.g., Pd(PPh₃)₄)C-C (Aryl-Aryl)
Heck CouplingAlkeneThis compoundPalladium Complex (e.g., Pd(OAc)₂)C-C (Aryl-Vinyl)
Sonogashira CouplingTerminal AlkeneThis compoundPalladium/Copper ComplexC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationAmineThis compoundPalladium ComplexC-N (Aryl-Amine)

Precursor in Polymer Chemistry and Advanced Materials Development

The structural features of this compound also lend themselves to the field of polymer chemistry and materials science. The bromo-substituent can be converted into a variety of functional groups suitable for polymerization reactions.

One area of potential application is in the synthesis of conjugated polymers for organic electronics. lbl.govdrpress.org While direct polymerization of this compound has not been prominently reported, analogous brominated aromatic compounds are used to create polymers for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, the synthesis of poly(p-phenylene) derivatives has been achieved through the polymerization of 1-bromo-4-lithiobenzene, a compound derived from a dibromobenzene precursor. This suggests that with appropriate conversion of the bromine, this compound could be used to synthesize polymers with tailored electronic and physical properties, where the methoxyethyl side chain could enhance solubility and processability.

Furthermore, novel bromophenoxy compounds derived from renewable resources like cashew nut shell liquid (CNSL) have been synthesized to act as precursors for high-performance polymers. google.com These precursors, which contain bromo-phenoxy moieties, are designed to be polymerized into materials with excellent thermal stability and processability. This highlights a general strategy where brominated aromatics like this compound can serve as foundational materials for specialty polymers.

Intermediates in Specialty Chemical Production

Beyond complex pharmaceuticals and advanced polymers, this compound can function as an intermediate in the production of a range of specialty chemicals. Its reactivity allows for its conversion into various derivatives with specific functionalities. For example, the bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups, or it can be used in Grignard or organolithium reactions to form new carbon-carbon bonds.

Although specific examples of its large-scale use for the production of common specialty chemicals like dyes or pigments are not widely documented in public literature, its role as a versatile intermediate is clear from its inclusion in the catalogs of numerous chemical suppliers catering to research and development. epa.govscbt.com The combination of the reactive bromine site and the methoxyethyl chain, which can influence physical properties like solubility and hydrophobicity, makes it a valuable starting point for creating custom-designed molecules for a variety of applications.

Studies on Molecular Interactions and Fundamental Biological Pathways (at the chemical biology level)

The study of how small molecules interact with biological systems is a cornerstone of chemical biology and drug discovery. While direct and extensive research on the biological activities of this compound is not abundant in published literature, the structural motifs present in the molecule suggest potential areas of investigation.

Investigation of Binding Affinities to Macromolecular Targets

The potential for derivatives of this compound to bind to macromolecular targets such as proteins and enzymes is an area of scientific interest. The 4-(2-methoxyethyl)phenyl group can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, within the binding pockets of proteins.

Elucidation of Influence on Enzyme Activity at the Molecular Level

Research on novel bromophenol compounds containing a diaryl methane (B114726) structure has demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE). nih.gov The study revealed that the bromophenol derivatives could bind to the active site of these enzymes, with some compounds showing inhibition constants (Ki) in the nanomolar range. While these compounds are structurally more complex than this compound, the findings highlight the potential for brominated phenyl derivatives to be developed into effective enzyme inhibitors. Further research would be needed to synthesize and test derivatives of this compound to determine if they exhibit similar activities.

Table 2: Enzyme Inhibition Data for a Structurally Related Bromophenol Derivative

CompoundTarget EnzymeInhibition Constant (Ki) (nM)
1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzenehCA I2.53 ± 0.25
1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzenehCA II1.63 ± 0.11
1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzeneAChE6.54 ± 1.03
Data from a study on bromophenol derivatives with diaryl methane structures. nih.gov

Exploration of Effects on Metabolic Pathways in Model Systems

Understanding the metabolic fate of a chemical compound is crucial for assessing its biological activity and potential for further development. The metabolism of bromobenzene (B47551), a simpler related compound, has been studied as a model for aromatic compound metabolism. These studies have shown that it is metabolized via oxidation to form bromophenols and undergoes conjugation with glutathione.

There is a lack of specific studies on the metabolic pathways of this compound. However, research on other molecules containing a phenethyl group, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), has shown that metabolism can occur through oxidative deamination and demethylation. meissnerbolte.com It is plausible that this compound could undergo similar metabolic transformations, such as hydroxylation of the aromatic ring, O-demethylation of the methoxy (B1213986) group, or further oxidation of the ethyl side chain. In vivo or in vitro studies using model systems like liver microsomes or hepatocytes would be necessary to elucidate the specific metabolic pathways of this compound.

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

The strategic placement of a bromo group and a methoxyethyl group on the benzene ring of this compound makes it an intriguing candidate for structure-activity relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a compound influences its biological activity. The insights gained from such studies are crucial for the rational design of more potent and selective therapeutic agents.

While direct and extensive SAR studies specifically centered on this compound are not widely documented in publicly available research, its structural motifs are present in various biologically active molecules. The bromo substituent can act as a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. The methoxyethyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

For instance, in the exploration of inhibitors for specific enzymes or protein-protein interactions, the systematic modification of the this compound scaffold could be undertaken. The bromo position allows for the introduction of different aryl or alkyl groups, while the methoxyethyl chain could be altered in length or replaced with other ether-containing moieties. The resulting library of analogues would then be screened for biological activity.

A hypothetical SAR study could involve the synthesis of a series of derivatives where the bromo atom is replaced by other halogens (chloro, fluoro, iodo) or by cyano, nitro, or amino groups. Similarly, the methoxyethyl side chain could be demethylated to a hydroxyethyl (B10761427) group or extended to a propoxyethyl or butoxyethyl chain. The biological data from these analogues would help to elucidate the key structural features required for a desired biological effect.

The following table outlines potential modifications to the this compound core structure for a hypothetical SAR study:

Position of Modification Parent Group Potential Modifications Rationale for Modification
C4 of Benzene RingBromo-H, -Cl, -F, -I, -CN, -NO2, -NH2To probe the effect of electron-withdrawing/donating groups and hydrogen bonding potential on activity.
Ethyl ChainMethoxy-OH, -O(CH2)2CH3, -O(CH2)3CH3To investigate the influence of polarity and chain length on binding and pharmacokinetic properties.

By systematically altering the structure of this compound and correlating these changes with biological activity, researchers can develop a predictive model for the design of new and improved bioactive compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-bromo-4-(2-methoxyethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using benzene derivatives, tert-butyl alcohol, and 2-methoxyethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization requires anhydrous conditions and controlled temperatures (40–60°C) to minimize side reactions like over-alkylation . Alternatively, bromination of pre-functionalized intermediates (e.g., 4-(2-methoxyethyl)benzene) using Br₂ with FeBr₃ as a catalyst at 0–25°C achieves selective para-substitution. Yield improvements (70–85%) are achieved via slow reagent addition and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methoxy (δ 3.3–3.5 ppm) and bromine-adjacent aromatic protons (δ 7.4–7.6 ppm). ¹³C NMR confirms alkyl chain connectivity (C-O at ~70 ppm) and aromatic carbons .
  • X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of substituents. SHELX software (SHELXL/SHELXS) is recommended for structure refinement, particularly for resolving halogen bonding interactions .
  • GC-MS : Validates purity (>95%) and detects trace impurities (e.g., residual solvents) using a non-polar column (e.g., DB-5) with temperature programming .

Q. How does the electronic nature of the 2-methoxyethyl group influence the reactivity of the bromine substituent?

  • Methodological Answer : The electron-donating methoxyethyl group activates the aromatic ring toward electrophilic substitution but deactivates the para-bromine for nucleophilic displacement. Hammett parameters (σ⁺) can quantify this effect experimentally via competitive reaction studies with model substrates. Computational DFT calculations (e.g., B3LYP/6-31G*) further correlate substituent effects with reaction barriers .

Advanced Research Questions

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos enhances coupling efficiency with arylboronic acids (Suzuki-Miyaura) or alkynes (Sonogashira). Use of microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility, while base choice (K₂CO₃ vs. Cs₂CO₃) impacts deprotonation kinetics. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .
  • Contradiction Handling : Low yields (<50%) may arise from catalyst poisoning by methoxy groups. Mitigate via ligand screening (e.g., SPhos) or pre-activation with ZnCl₂ .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices (nucleophilic/electrophilic attack) and electrostatic potential maps (ESP) to predict sites for electrophilic substitution (e.g., nitration). Software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set is recommended .
  • MD Simulations : Simulate solvent effects on transition states (e.g., in DCM vs. toluene) using GROMACS. Compare activation energies to experimental kinetic data .

Q. How to resolve contradictory data in reaction optimization studies (e.g., solvent polarity vs. yield)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial) to isolate variables (solvent, temperature, catalyst loading). Analyze via ANOVA to identify statistically significant factors .
  • In Situ Monitoring : Use FT-IR or ReactIR to track intermediate formation and adjust conditions dynamically. For example, detect Pd(0) nanoparticle aggregation causing catalyst deactivation .

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1-Bromo-4-(2-methoxyethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.